2-Amino-2-(4-iodophenyl)acetic acid
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Overview
Description
“2-Amino-2-(4-iodophenyl)acetic acid” is a chemical compound with the CAS Number: 299167-68-3 . It has a molecular weight of 277.06 and its IUPAC name is amino (4-iodophenyl)acetic acid .
Molecular Structure Analysis
The molecular formula of “2-Amino-2-(4-iodophenyl)acetic acid” is C8H8INO2 . The InChI code is 1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) .
Physical And Chemical Properties Analysis
“2-Amino-2-(4-iodophenyl)acetic acid” is a powder with a melting point of 204-205°C . The compound is stored at room temperature .
Scientific Research Applications
Environmental Science
In environmental science, the compound can be studied for its degradation products and their environmental impact. Understanding its breakdown can help in assessing the ecological risks associated with its use in various industries.
Each of these applications leverages the unique chemical structure of 2-Amino-2-(4-iodophenyl)acetic acid, demonstrating its versatility and importance in scientific research .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
2-amino-2-(4-iodophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUIEJDVWZHDTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921507 |
Source
|
Record name | Amino(4-iodophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-iodophenyl)acetic acid | |
CAS RN |
114811-46-0 |
Source
|
Record name | alpha-Amino-4-iodo-phenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114811460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amino(4-iodophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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